molecular formula C5H8N4O B15247043 4-(Hydroxyamino)-6-methylpyrimidin-2-amine

4-(Hydroxyamino)-6-methylpyrimidin-2-amine

Cat. No.: B15247043
M. Wt: 140.14 g/mol
InChI Key: KKBHRTILSQMHNG-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-6-methylpyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxyamino)-6-methylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxyamino)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

4-(Hydroxyamino)-6-methylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological molecules and its potential as an enzyme inhibitor.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(Hydroxyamino)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxyamino)-6-methylpyrimidin-2-amine is unique due to its specific structural features and the presence of both hydroxyamino and methyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

N-(2-amino-6-methylpyrimidin-4-yl)hydroxylamine

InChI

InChI=1S/C5H8N4O/c1-3-2-4(9-10)8-5(6)7-3/h2,10H,1H3,(H3,6,7,8,9)

InChI Key

KKBHRTILSQMHNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)NO

Origin of Product

United States

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